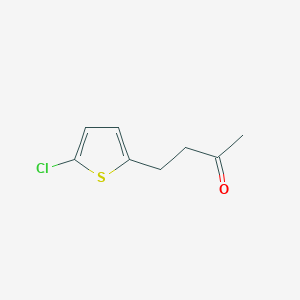
4-(5-Chlorothiophen-2-yl)butan-2-one
Descripción general
Descripción
“4-(5-Chlorothiophen-2-yl)butan-2-one” is a chemical compound with the molecular formula C8H9ClOS . It has a molecular weight of 188.68 g/mol . This compound is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9ClOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-5H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.
Aplicaciones Científicas De Investigación
Catalytic Synthesis and Antioxidant Agents
A study by Prabakaran, Manivarman, and Bharanidharan (2021) explored the catalytic synthesis of novel chalcone derivatives using 4-(5-Chlorothiophen-2-yl)butan-2-one. These compounds exhibited potent antioxidant activities, suggesting their utility in pharmaceutical applications focused on oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
Crystal Structure Analysis
Research on the crystal structures of chalcones derived from this compound by Girisha, Yathirajan, Jasinski, and Glidewell (2016) provided insights into the molecular interactions and hydrogen bonding patterns. This information is crucial for understanding the chemical behavior and designing of new molecules with desired properties (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).
Anticancer Potential
Zhang et al. (2005) identified a derivative of this compound as a novel apoptosis inducer with activity against several cancer cell lines. The study highlighted the compound's potential as an anticancer agent, demonstrating its ability to induce cell cycle arrest and apoptosis in T47D cells, a breast cancer line (Zhang et al., 2005).
Antidiabetic Potential
Devine, Martin, Kinsella, Findlay, and Stephens (2020) explored the molecular association between a derivative of this compound and 2-hydroxypropyl-β-cyclodextrin, showing improved solubility and potential antidiabetic applications. The complexation with cyclodextrin did not reduce the biological activity of the compound, maintaining its efficacy in glucose uptake assays (Devine, Martin, Kinsella, Findlay, & Stephens, 2020).
Antiinflammatory Activity
A study by Goudie, Gaster, Lake, Rose, Freeman, Hughes, and Miller (1978) on analogues related to 4-(6-methoxy-2-naphthyl)butan-2-one, incorporating the this compound structure, revealed antiinflammatory properties. These findings suggest the potential of such compounds in developing new antiinflammatory drugs (Goudie et al., 1978).
Safety and Hazards
The safety information for “4-(5-Chlorothiophen-2-yl)butan-2-one” includes several precautionary statements such as P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes correspond to specific safety measures to be taken when handling this compound.
Propiedades
IUPAC Name |
4-(5-chlorothiophen-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIAJJTWXULCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



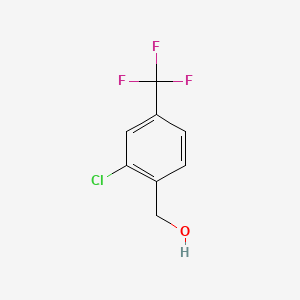

![N-[2-(4-chlorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486465.png)
amine](/img/structure/B1486472.png)

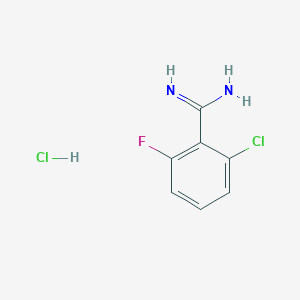
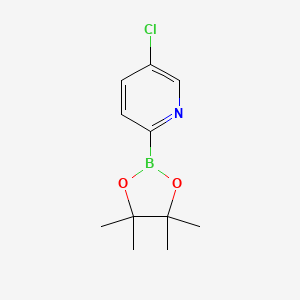
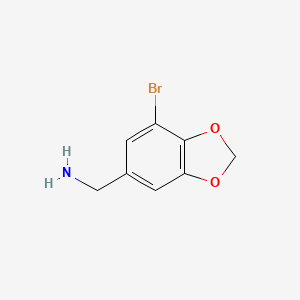
![2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1486478.png)
![N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1486480.png)
![N-[3-(morpholin-4-yl)propyl]thiolan-3-amine](/img/structure/B1486481.png)

![3-[(2,5-Difluorophenyl)methyl]azetidine](/img/structure/B1486483.png)
![4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1486485.png)